6-Morpholinobenzo[d]thiazol-2-amine
Overview
Description
6-Morpholinobenzo[d]thiazol-2-amine is a compound that features a morpholine ring, which is a common moiety in medicinal chemistry due to its favorable physicochemical properties such as polarity and solubility. Morpholine derivatives are often synthesized for their potential pharmacological activities and are used in the creation of various drugs .
Synthesis Analysis
The synthesis of morpholine derivatives can be achieved through various methods. One approach involves the reduction of oxabicyclic tetrazoles under mild conditions, which has been successful for a wide range of tetrazoles, including those with steric hindrance due to gem-substituents on tertiary carbon centers . Another method includes the cyclocondensation of specific starting materials, such as 5-amino-6-methyl-2-morpholinopyrimidine-4-thiol, to yield complex morpholine derivatives . Additionally, the electrochemical synthesis has been employed to create disulfides of morpholine derivatives, utilizing electrooxidation processes .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure analysis of a morpholinomethyl derivative revealed the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the formation of a supramolecular network . NMR spectroscopy is another tool used to determine the structure and confirm the existence of compounds in certain forms, such as the enamino ketone form .
Chemical Reactions Analysis
Morpholine derivatives can undergo a range of chemical reactions. For example, nucleophilic substitution reactions have been used to replace a chlorine atom with secondary amines to yield new substituted derivatives . The electrochemical method also allows for the formation of disulfide bonds through a Michael-type addition reaction followed by intramolecular nucleophilic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as solubility and polarity, make them suitable candidates for drug synthesis. These properties are influenced by the functional groups present in the compound and the overall molecular structure. The antimicrobial and hemolytic activities of certain morpholine derivatives have been evaluated, showing variable activity against microbial species and low toxicity, which is crucial for their potential application in medicinal chemistry .
Scientific Research Applications
Synthesis of New Derivatives
6-Morpholinobenzo[d]thiazol-2-amine serves as a foundational compound for synthesizing various morpholine derivatives, particularly those involving a thiazole moiety. These derivatives have shown potential in various scientific applications due to their physicochemical properties, such as polarity and solubility, which make them suitable candidates for drug synthesis (Berber, 2019).
Antimicrobial and Antiurease Activities
Compounds synthesized from 6-Morpholinobenzo[d]thiazol-2-amine have been investigated for their antimicrobial and antiurease activities. Some of these compounds have shown activity against specific microorganisms such as Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae, as well as displaying significant enzyme inhibition activity (Bektaş et al., 2012).
Antimicrobial Evaluation
A series of novel derivatives involving 6-Morpholinobenzo[d]thiazol-2-amine have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. These studies help in understanding the potential of these compounds as antimicrobial agents (Nagaraj et al., 2014).
Domino Reactions in Synthesis
6-Morpholinobenzo[d]thiazol-2-amine is used in domino reactions, a method that efficiently synthesizes complex molecules. This approach is particularly useful in creating spirocyclic and dihydrothiophene derivatives, demonstrating the versatility of 6-Morpholinobenzo[d]thiazol-2-amine in synthetic chemistry (Sun et al., 2009).
Corrosion Inhibition
Studies on thiazole derivatives, including those related to 6-Morpholinobenzo[d]thiazol-2-amine, have been conducted to evaluate their effectiveness in inhibiting corrosion of metals such as iron. These studies involve advanced computational methods like density functional theory calculations and molecular dynamics simulations, which help predict the efficacy of these compounds in corrosion inhibition (Kaya et al., 2016).
Safety And Hazards
The compound is classified as harmful if swallowed (H302) and it may cause respiratory irritation (H335) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye contact, it is advised to rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Future Directions
properties
IUPAC Name |
6-morpholin-4-yl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-11-13-9-2-1-8(7-10(9)16-11)14-3-5-15-6-4-14/h1-2,7H,3-6H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHQHFVILFUOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359085 | |
Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinobenzo[d]thiazol-2-amine | |
CAS RN |
94641-22-2 | |
Record name | 2-Benzothiazolamine, 6-(4-morpholinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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